1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets such as receptor tyrosine kinases , and are involved in a wide range of biological activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce oxidative damage in certain fungal species .
Biochemical Pathways
For example, some thiazole derivatives have been found to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
It has been suggested that thiazole derivatives can have a variety of effects, such as inducing oxidative damage in certain fungal species .
Preparation Methods
The synthesis of 1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-1,3-thiazole-2-amine with phenacyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitrating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in developing drugs for treating infections and other diseases.
Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals
Comparison with Similar Compounds
1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is unique due to its specific structural features and biological activities. Similar compounds include:
4-Phenyl-1,3-thiazole-2-amine: Known for its antimicrobial properties.
2-Phenylthiazole: Exhibits antifungal and antibacterial activities.
Benzothiazole derivatives: Used in various medicinal and industrial applications
These compounds share the thiazole ring structure but differ in their substituents and specific activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c19-16(14-9-5-2-6-10-14)12-21-17-18-15(11-20-17)13-7-3-1-4-8-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOXLRFMMBBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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